N-(3-methylphenyl)-2-propylpentanamide
Description
N-(3-Methylphenyl)-2-propylpentanamide is a synthetic valproic acid (VPA) derivative designed by replacing VPA’s carboxylic acid group with an amide moiety linked to a 3-methylphenyl substituent. This modification aims to enhance pharmacokinetic properties, such as metabolic stability and target affinity, while reducing hepatotoxicity—a known limitation of VPA .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-7-13(8-5-2)15(17)16-14-10-6-9-12(3)11-14/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,16,17) |
InChI Key |
FTXMUGLJIKSYQK-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of 2-propylpentanamide derivatives include:
Key Observations:
- Substituent Effects: The 2-hydroxyphenyl group in HO-AAVPA enhances HDAC1 binding via hydrogen bonding to zinc ions in the enzyme’s active site . In contrast, the 3-methylphenyl group in the target compound lacks a hydrogen-bond donor, which may reduce HDAC affinity but improve lipophilicity and blood-brain barrier penetration. Thiadiazole and indole derivatives exhibit divergent biological activities, likely due to their heterocyclic moieties influencing target selectivity .
- Pharmacokinetics: HO-AAVPA’s poor solubility is mitigated using dendrimers (e.g., PAMAM-G4), increasing bioavailability . The 3-methylphenyl analog may require similar formulations due to predicted low solubility.
Anti-Proliferative Activity
HO-AAVPA demonstrates superior anti-cancer activity compared to VPA, with IC50 values in the μM range (vs. VPA’s mM range) in HeLa, breast cancer, and rhabdomyosarcoma cells . This improvement is attributed to its dual moieties: the VPA-derived alkyl chain for HDAC inhibition and the hydroxyphenyl group for enhanced binding . For this compound, the absence of a hydroxyl group may reduce HDAC inhibition but could favor other targets (e.g., kinases or GPCRs).
Toxicity Profile
HO-AAVPA shows reduced hepatotoxicity compared to VPA, as the amide linkage avoids β-oxidation pathways linked to VPA-induced liver damage . The 3-methylphenyl derivative is expected to follow a similar safety profile, though methyl substituents may increase off-target interactions with cytochrome P450 enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
